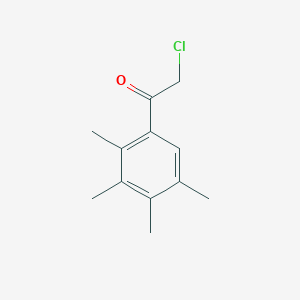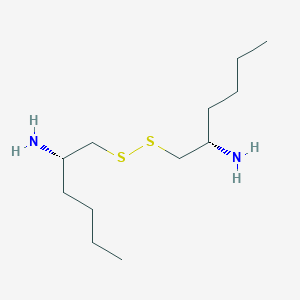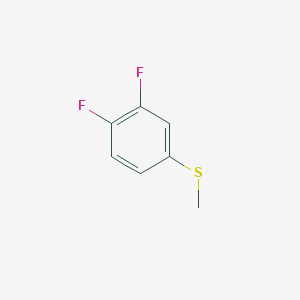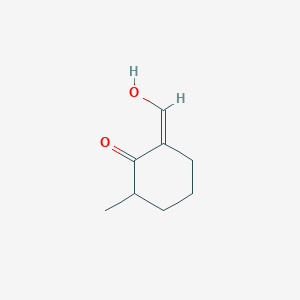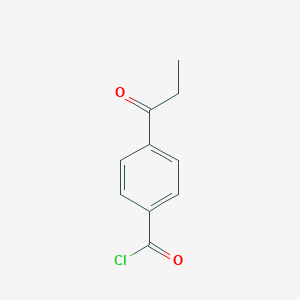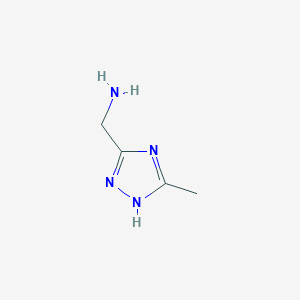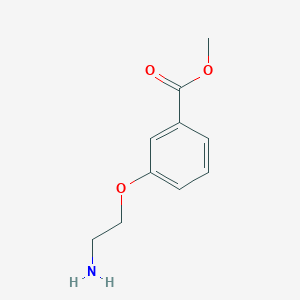![molecular formula C6H8N2O B137543 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene CAS No. 131726-56-2](/img/structure/B137543.png)
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene, also known as oxadiazon, is a chemical compound that belongs to the class of herbicides. It is widely used in agriculture to control the growth of weeds and other unwanted plants. Oxadiazon is a selective herbicide, which means that it only targets certain types of plants, leaving the desired crops unharmed. In
Aplicaciones Científicas De Investigación
Oxadiazon has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling the growth of various weeds, including annual grasses, broadleaf weeds, and sedges. In addition to its use in agriculture, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene has also been studied for its potential use in other fields, such as medicine and materials science.
Mecanismo De Acción
Oxadiazon works by inhibiting the production of chlorophyll in plants. Chlorophyll is a pigment that is essential for photosynthesis, the process by which plants convert sunlight into energy. Without chlorophyll, plants are unable to produce energy and eventually die. Oxadiazon targets the protoporphyrinogen oxidase (PPO) enzyme, which is involved in the production of chlorophyll. By inhibiting the PPO enzyme, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene prevents the production of chlorophyll and ultimately kills the plant.
Efectos Bioquímicos Y Fisiológicos
Oxadiazon has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to certain types of aquatic organisms, such as algae and crustaceans. In addition, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene can persist in the environment for several months, which can lead to accumulation in soil and water. Therefore, it is important to use 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene responsibly and to follow proper disposal procedures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxadiazon has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. In addition, it is soluble in organic solvents, which makes it easy to dissolve in various solutions. However, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene can be difficult to work with due to its low solubility in water. This can make it challenging to prepare solutions for experiments that require aqueous solutions.
Direcciones Futuras
There are several potential future directions for the study of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. One area of research could be the development of new methods for synthesizing 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. This could lead to more efficient and cost-effective production of the compound. Another area of research could be the development of new herbicides that are based on the structure of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. This could lead to the discovery of more effective and selective herbicides for use in agriculture. Finally, the environmental impact of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene could be further studied to better understand its potential risks and to develop strategies for minimizing its impact on the environment.
Métodos De Síntesis
Oxadiazon is synthesized by the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1,3-propanediol. The reaction takes place under basic conditions and produces 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene as a yellowish-brown solid. The synthesis of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene is a relatively simple process, and the compound can be produced in large quantities at a low cost.
Propiedades
Número CAS |
131726-56-2 |
|---|---|
Nombre del producto |
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene |
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
3-oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene |
InChI |
InChI=1S/C6H8N2O/c1-2-4-6-5(9-6)3(1)7-8-4/h3-6H,1-2H2 |
Clave InChI |
ISHXQFUBCQKYMS-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1N=N2)O3 |
SMILES canónico |
C1CC2C3C(C1N=N2)O3 |
Sinónimos |
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



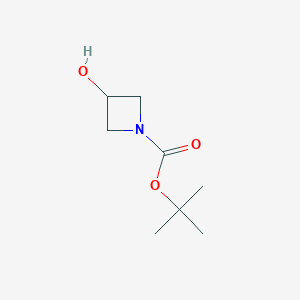
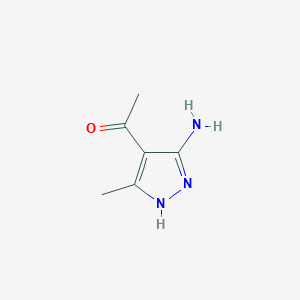
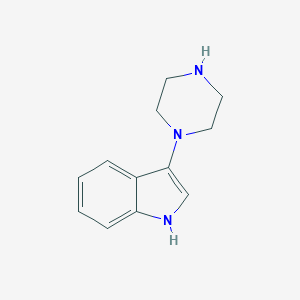
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
